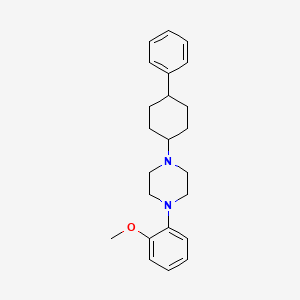![molecular formula C17H20N2O3S B5849142 N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide, commonly known as DPEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonylurea compounds and has been found to have promising effects in various biological systems.
Mécanisme D'action
The mechanism of action of DPEPA involves the inhibition of specific enzymes and receptors in various biological systems. For instance, DPEPA inhibits the activity of sulfonylurea receptor 1 (SUR1), which is involved in insulin secretion. Additionally, DPEPA inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Moreover, DPEPA inhibits the aggregation of amyloid-beta peptides by interacting with specific amino acid residues.
Biochemical and Physiological Effects:
DPEPA has been found to have various biochemical and physiological effects in different biological systems. For instance, DPEPA has been shown to increase insulin secretion and improve glucose uptake in pancreatic beta cells. Moreover, DPEPA has been found to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, DPEPA has been found to inhibit the aggregation of amyloid-beta peptides by interfering with their conformational stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DPEPA is its high potency and selectivity towards specific enzymes and receptors. Moreover, DPEPA has a relatively low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of DPEPA is its poor solubility in water, which can limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on DPEPA. One of the potential areas of research is the development of novel DPEPA derivatives with improved solubility and bioavailability. Moreover, the potential applications of DPEPA in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, can be explored. Additionally, the mechanism of action of DPEPA in different biological systems can be further elucidated to identify potential targets for drug development. Finally, the efficacy and safety of DPEPA can be evaluated in clinical trials to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of DPEPA involves the reaction of N,N-diethyl-3-nitrobenzamide with phenylsulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
DPEPA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, DPEPA has been shown to have hypoglycemic activity by stimulating insulin secretion and improving glucose uptake in cells. Additionally, DPEPA has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)14-9-8-10-15(13-14)18-23(21,22)16-11-6-5-7-12-16/h5-13,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLVNDUUXURRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5849059.png)
![3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849061.png)
![7-[(4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)
![1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5849065.png)
![5-[(methylamino)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5849067.png)

![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5849075.png)


![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)

methanone](/img/structure/B5849140.png)